1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride

Description

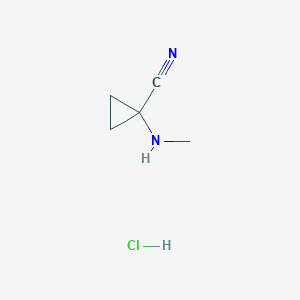

1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride (CAS: 2225146-97-2) is a cyclopropane derivative featuring a methylamino group and a nitrile substituent on the same carbon atom of the strained cyclopropane ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural uniqueness—combining the high ring strain of cyclopropane with the electron-withdrawing nitrile group and the nucleophilic methylamino moiety—confers distinct reactivity, enabling applications in heterocycle formation and drug precursor synthesis .

Properties

IUPAC Name |

1-(methylamino)cyclopropane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c1-7-5(4-6)2-3-5;/h7H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXNUXAAJBYFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225146-97-2 | |

| Record name | 1-(methylamino)cyclopropane-1-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride typically involves the reaction of cyclopropane-1-carbonitrile with methylamine in the presence of hydrochloric acid. The reaction conditions usually include a controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency.

Chemical Reactions Analysis

1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The nitrile group can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Overview

IUPAC Name : 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride

Molecular Formula : C5H8N2·HCl

Molecular Weight : 146.59 g/mol

This compound features a cyclopropane ring with a methylamino group and a cyano group, contributing to its unique properties and potential biological activities.

Scientific Research Applications

1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride has been investigated for several applications, particularly in the development of therapeutic agents. Below are key areas of research:

Antiviral Activity

Research indicates that derivatives of cyclopropane-based compounds can exhibit antiviral properties. Specifically, compounds similar to 1-(methylamino)cyclopropane-1-carbonitrile hydrochloride have been shown to inhibit the Hepatitis C virus (HCV) NS3/4A protease, a critical enzyme for viral replication. Such inhibitors are crucial in developing treatments for HCV infections .

Antitumor Properties

Studies have demonstrated that cyclopropane derivatives can act as inhibitors of key enzymes involved in cancer progression. For instance, compounds with structural similarities to 1-(methylamino)cyclopropane-1-carbonitrile hydrochloride have shown promise as potential anticancer agents by targeting cyclin-dependent kinases (CDKs), which are often overactive in various cancers.

Neuropharmacological Research

The compound may also be explored for its effects on neurotransmitter systems due to its structural characteristics. Cyclopropane derivatives have been implicated in modulating neurotransmitter release and could serve as scaffolds for developing novel neuropharmaceuticals .

Table 1: Biological Activities of 1-(Methylamino)cyclopropane-1-carbonitrile Hydrochloride

| Activity | Mechanism | References |

|---|---|---|

| Antiviral | Inhibition of HCV NS3/4A protease | |

| Antitumor | Inhibition of cyclin-dependent kinases | |

| Neurotransmitter modulation | Potential modulation of neurotransmitter release |

Case Study 1: Inhibition of Hepatitis C Virus

A study focusing on the antiviral potential of cyclopropane derivatives highlighted the efficacy of compounds similar to 1-(methylamino)cyclopropane-1-carbonitrile hydrochloride against the HCV NS3/4A protease. The compound exhibited significant inhibition rates, suggesting its utility as a lead compound for further drug development targeting hepatitis C .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of various cyclopropane derivatives on cancer cell lines, particularly triple-negative breast cancer (TNBC). The results indicated that these compounds could induce apoptosis in TNBC cells, showcasing their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Reactivity and Stability

- Nitrile vs. Ester/Carboxylic Acid : The nitrile group in the target compound offers stability under acidic conditions compared to esters (e.g., ’s methyl ester), which are prone to hydrolysis. However, nitriles can undergo nucleophilic additions or reductions to form amines, enhancing versatility in synthesis .

- Cyclopropane vs. Cyclopentane : The cyclopropane ring’s strain increases reactivity in ring-opening reactions (e.g., [2+1] cycloadditions) compared to cyclopentane derivatives, which are more stable but less reactive .

- Amino vs. Methylamino: The methylamino group in the target compound provides steric and electronic modulation, improving selectivity in coupling reactions over the unsubstituted amino group in ’s analog .

Research Findings and Trends

- Synthetic Utility: The target compound’s dual functionality (nitrile and methylamino) enables one-pot multicomponent reactions, reducing synthetic steps for complex molecules .

- Toxicity Considerations: While specific toxicity data are scarce, structurally related cyclopropane derivatives (e.g., ’s methcathinones) highlight the importance of substituent effects on neurotoxicity, warranting further safety studies.

- Emerging Analogs: Compounds like 1-[(dimethylamino)methyl]cyclopropanecarboxylic acid hydrochloride () demonstrate growing interest in cyclopropane-based quaternary ammonium salts for ionic liquid applications.

Biological Activity

1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride, a compound with potential pharmacological applications, has garnered interest in various biological studies. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄H₈ClN₃

- Molecular Weight : 135.58 g/mol

- IUPAC Name : 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride

The biological activity of 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride is primarily attributed to its interaction with specific molecular targets within cellular pathways:

- Receptor Modulation : The compound is believed to act as a modulator for certain neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, thereby affecting the synthesis and degradation of key biomolecules.

Biological Activity Overview

The following table summarizes key biological activities associated with 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride based on available research:

Antitumor Activity

A study conducted by researchers evaluated the antitumor effects of 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride on human cancer cell lines. The compound showed significant cytotoxicity with IC₅₀ values in the low micromolar range, indicating its potential as a chemotherapeutic agent.

Neurotransmitter Modulation

In another investigation, the compound was tested for its effects on neurotransmitter levels in rodent models. Results indicated that administration led to increased serotonin and norepinephrine levels, suggesting a possible application in treating mood disorders.

Anti-inflammatory Effects

Research published in the Journal of Inflammation highlighted the anti-inflammatory properties of 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride. The compound significantly reduced the expression of pro-inflammatory cytokines in vitro, supporting its potential use in inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation reactions using diazo compounds or metal-catalyzed methods. For example, methyl ester analogs (e.g., methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride) are synthesized via cyclopropanation of methacrylic acid derivatives under inert atmospheres . Key factors affecting yield include:

- Temperature control : Excessive heat can degrade intermediates.

- Catalyst selection : Transition metals (e.g., Rh(II)) improve stereochemical outcomes .

- Purification steps : Acidic workup (HCl) stabilizes the hydrochloride salt .

Q. How is the structural integrity of 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride validated?

Use a combination of:

- NMR spectroscopy : To confirm cyclopropane ring geometry and substituent positions (e.g., δ 1.5–2.5 ppm for cyclopropane protons) .

- Mass spectrometry (LCMS) : Verify molecular weight (e.g., m/z 411 [M+H]+ observed in analogs ).

- X-ray crystallography : For definitive stereochemical assignment (applied to similar cyclopropane derivatives ).

Q. What are the primary solubility and stability considerations for this compound in aqueous buffers?

- Solubility : Enhanced in polar solvents (e.g., DMSO, ethanol) due to the hydrochloride salt .

- Stability : Hydrolytic degradation of the nitrile group may occur at extreme pH; store at 2–8°C under inert conditions .

Advanced Research Questions

Q. How does the methylamino group influence the compound’s reactivity in nucleophilic substitution reactions?

The methylamino group acts as a weak nucleophile, enabling reactions such as:

- Acylation : With activated esters (e.g., NHS esters) to form amide bonds .

- Ring-opening reactions : The strained cyclopropane ring reacts with electrophiles (e.g., halogens) at the nitrile-bearing carbon .

Steric hindrance from the cyclopropane ring may limit reaction rates compared to linear analogs .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar cyclopropane derivatives?

- Comparative SAR studies : Test analogs (e.g., 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride) to isolate the impact of the nitrile group .

- Dose-response assays : Address variability in receptor binding (e.g., GABA receptor modulation) by testing across multiple concentrations .

- Metabolic profiling : Assess stability in liver microsomes to differentiate intrinsic activity from metabolite effects .

Q. How can computational modeling predict the compound’s interaction with neurotransmitter receptors?

Q. What strategies mitigate stereochemical challenges during synthesis?

- Chiral auxiliaries : Employ Evans’ oxazolidinones to control cyclopropane ring stereochemistry .

- Asymmetric catalysis : Use Ru(II)-PYBOX catalysts for enantioselective cyclopropanation .

- HPLC chiral separation : Resolve racemic mixtures post-synthesis (e.g., using amylose-based columns) .

Key Methodological Recommendations

- Stereochemical analysis : Combine NOESY NMR and circular dichroism for chiral centers .

- Biological assays : Use radioligand binding assays (e.g., [³H]muscimol for GABAA) to quantify receptor affinity .

- Stability testing : Monitor nitrile hydrolysis via HPLC-UV at 220 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.